1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one is an organic compound that belongs to the class of substituted cathinones It is characterized by the presence of an iodophenyl group attached to a pyrrolidinyl-pentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one typically involves the reaction of 4-iodobenzaldehyde with pyrrolidine and a suitable ketone. One common method includes the use of cyclopentanone oxime, which is slowly added to a chloroform suspension containing phosphorus pentachloride. The mixture is then heated and reacted with phosphorus oxychloride . The resulting product undergoes further purification steps to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The iodophenyl group allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one involves its interaction with specific molecular targets within the body. It is believed to act on neurotransmitter systems, particularly by inhibiting the reuptake of monoamines such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission .
Comparison with Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: Shares the iodophenyl group but has a different core structure.
Uniqueness: 1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one is unique due to its combination of the iodophenyl group with the pyrrolidinyl-pentanone structure. This unique combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C15H20INO |
---|---|
Molecular Weight |
357.23 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C15H20INO/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3 |
InChI Key |
QXBWECFEEZMKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)I)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.